molecular formula C11H7Cl3N2O B1671076 4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 112749-52-7

4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B1671076
M. Wt: 289.5 g/mol
InChI Key: OCSOJUHXYHYEKJ-UHFFFAOYSA-N
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Description

“4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one” is a chemical compound with the molecular formula C11H7Cl3N2O. Its molecular weight is 289.55 . It is a solid substance .


Physical And Chemical Properties Analysis

“4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one” is a solid substance . Its molecular weight is 289.55 .

Scientific Research Applications

Synthesis and Biological Activities

Anticonvulsant and Muscle Relaxant Activities : Research on derivatives related to "4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one" has demonstrated promising anticonvulsant activity in models of maximal electroshock and pentylenetetrazole-induced convulsions. Some compounds also showed significant muscle relaxant activity (B. Sharma et al., 2013).

Antimicrobial and Antifungal Properties : Various studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds derived from "4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one." These compounds have been shown to possess significant activities against pathogenic bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (G. H. Sayed et al., 2003), (P. Sah et al., 2014).

Anticancer Activities : Compounds synthesized from the base structure of "4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one" have been evaluated for their potential anticancer activities. The research in this area aims to develop novel therapeutics that can target cancer cells effectively, offering insights into their mechanism of action and potential applications in cancer treatment (Renjith Thomas et al., 2019).

properties

IUPAC Name

4,5-dichloro-2-[(2-chlorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSOJUHXYHYEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one

CAS RN

112749-52-7
Record name 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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